molecular formula C10H13NO4 B179307 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one CAS No. 152368-17-7

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

Cat. No. B179307
M. Wt: 211.21 g/mol
InChI Key: IYSJGXVZXRIYPD-UHFFFAOYSA-N
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Description

The compound “5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one” is a pyran derivative. Pyrans are six-membered heterocyclic compounds containing one oxygen atom and five carbon atoms in the ring. They are found in many natural products and pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as 5-Hydroxy-2-(hetarylthio)methyl-4H-pyran-4-ones, have been synthesized by reacting 2-thioxoazines with chlorokojic acid in the presence of KOH in DMF .

Scientific Research Applications

Synthesis and Medicinal Applications

  • Pyrano[3,2-b]pyrans, structurally related to 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one, have been identified as significant for their wide-ranging biological activities. These compounds are crucial in medicinal chemistry, benefiting from their applications in the food industry, cosmetics, and chemical sectors. The synthesis of dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans using substrates like kojic acid, which is closely related to the compound , has seen extensive development due to their vast applications in medicinal chemistry (Borah, Dwivedi, & Chowhan, 2021).

Photochemical Properties

  • Research into novel photochemically bifunctional compounds, including those derived from ortho-hydroxy-substituted aromatic aldehydes, has led to the synthesis of compounds displaying photochromic properties and luminescence. These findings indicate potential applications in the development of new materials with unique optical characteristics (Shienok, Ivashina, Kol’tsova, & Zaichenko, 2008).

Chemical Reactivity and Applications

  • The compound and its derivatives have been explored for their reactivity in synthetic chemistry, offering pathways to various heterocyclic structures. An efficient method for preparing 5-(1-hydroxyalkyl)tetrazoles using N-Morpholinomethyl-5-lithiotetrazole showcases the adaptability and utility of morpholinomethyl groups in synthesizing biologically relevant molecules (Alexakos & Wardrop, 2019).

Vasorelaxant Agents

  • Benzofuran-morpholinomethyl-pyrazoline hybrids have been synthesized and identified as a new class of vasorelaxant agents. These compounds underline the therapeutic potential of morpholinomethyl derivatives in vascular health, showcasing significant vasodilation properties (Hassan, Rahman, Abdel Saleh, & Abdel Jaleel, 2014).

Antimicrobial Evaluation

  • Fused pyran derivatives bearing 2-morpholinoquinoline nucleus have been synthesized and evaluated for their antimicrobial properties, indicating the potential of such compounds in the development of new antimicrobial agents. This research highlights the importance of structural modification in enhancing biological activity (Makawana, Mungra, Patel, & Patel, 2011).

properties

IUPAC Name

5-hydroxy-2-(morpholin-4-ylmethyl)pyran-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4/c12-9-5-8(15-7-10(9)13)6-11-1-3-14-4-2-11/h5,7,13H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYSJGXVZXRIYPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=O)C(=CO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50391410
Record name 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one

CAS RN

152368-17-7
Record name 5-Hydroxy-2-(morpholinomethyl)-4H-pyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50391410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-(Bromomethyl)-5-hydroxy-4H-pyran-4-one 21 (5.0 g, 24.4 mmol), morpholine (4.3 mL, 48.8 mmol) and acetonitrile (120 mL) were charged in a 250 ml round-bottomed flask equipped with a magnetic stirrer. The reaction mixture was stirred for 3 h at 80° C. Acetonitrile was evaporated and the residu was extracted with EtOAc (400 mL). The organic layer was washed with water (20 mL), brine (2×20 mL), dried over MgSO4, filtered and evaporated to dryness. Diethyl ether (25 mL) was added and the product was precipitated and filtered to give after drying 5-hydroxy-2-(morpholinomethyl)-4H-pyran-4-one 22 (4.8 g, 72% yield) as a white solid.
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